molecular formula C7H5Cl2F B1329292 1-(Dichloromethyl)-2-fluorobenzene CAS No. 320-65-0

1-(Dichloromethyl)-2-fluorobenzene

Cat. No.: B1329292
CAS No.: 320-65-0
M. Wt: 179.02 g/mol
InChI Key: XFAFBKQDEPXWCS-UHFFFAOYSA-N
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Description

1-(Dichloromethyl)-2-fluorobenzene is a useful research compound. Its molecular formula is C7H5Cl2F and its molecular weight is 179.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60714. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

2-Fluorobenzal chloride, also known as alpha,alpha-Dichloro-2-fluorotoluene or 1-(Dichloromethyl)-2-fluorobenzene, is a compound used in organic synthesis It has been used in the preparation of other compounds, suggesting that its targets may vary depending on the specific reactions it is involved in .

Mode of Action

The mode of action of 2-Fluorobenzal chloride is primarily through its reactivity with other compounds. For instance, it reacts with ethyl 5-amino-1-methylpyrazole-4-carboxylate to give N-mono-N,N-di-substituted intermediate . This suggests that the compound can participate in reactions leading to the formation of complex structures, thereby altering the biochemical environment.

Biochemical Pathways

Its use in the synthesis of other compounds suggests that it may play a role in various biochemical reactions, potentially affecting multiple pathways depending on the context of its use .

Result of Action

The molecular and cellular effects of 2-Fluorobenzal chloride’s action are likely to be diverse, given its role in the synthesis of other compounds . The specific effects would depend on the compounds it is reacting with and the resulting products of these reactions.

Action Environment

The action, efficacy, and stability of 2-Fluorobenzal chloride are influenced by environmental factors. It is sensitive to moisture and incompatible with water, alcohol, bases (including amines), and oxidizing agents . These characteristics suggest that the compound’s action can be significantly affected by the presence of these substances in its environment.

Properties

IUPAC Name

1-(dichloromethyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2F/c8-7(9)5-3-1-2-4-6(5)10/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFAFBKQDEPXWCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059805
Record name 2-Fluorobenzal chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320-65-0
Record name 1-(Dichloromethyl)-2-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(dichloromethyl)-2-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000320650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Dichloromethyl)-2-fluorobenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60714
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-(dichloromethyl)-2-fluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Fluorobenzal chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(dichloromethyl)-2-fluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.710
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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